2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-19(15-24-14-16-5-2-1-3-6-16)20(13-18-7-4-10-23-18)17-8-11-22-12-9-17/h1-7,10,17H,8-9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSWXZDDKHBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to an acetamide precursor. The furan-2-ylmethyl and oxan-4-yl groups are then incorporated through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide has various applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide exerts its effects depends on its interaction with molecular targets. The benzylsulfanyl group may interact with thiol groups in proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
- Sulfur Functionality: Unlike the sulfonamide or sulfone groups in and , the benzylsulfanyl group in the target compound is a thioether.
- Heterocyclic Diversity : The furan-2-ylmethyl group introduces an oxygen-containing heteroaromatic ring, contrasting with nitrogen-rich thiazole () or thiadiazole () moieties. Furan’s lower basicity and reduced hydrogen-bonding capacity may alter solubility and target binding compared to thiazole derivatives .
Crystallographic and Conformational Analysis
- Intermolecular Interactions: highlights C–H···O hydrogen bonds stabilizing crystal packing. The target compound’s furan oxygen and tetrahydropyran oxygen may participate in similar interactions, but the absence of strong hydrogen-bond donors (e.g., –NH or –OH) could reduce crystallinity compared to sulfonamide derivatives .
Research Findings and Implications
Enhanced Reactivity : The thioether linkage may facilitate nucleophilic substitutions or radical reactions absent in sulfonamide derivatives.
Dual Heterocyclic Influence : The furan and tetrahydropyran groups could synergize to improve metabolic stability compared to nitroaromatic systems.
Biological Target Potential: Structural parallels to –3 compounds imply possible antimicrobial or enzyme-inhibitory activity, warranting further pharmacological screening.
Biological Activity
2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide is a compound of significant interest due to its unique structural features, which include a benzylsulfanyl group, a furan ring, and an oxan-4-yl moiety. These components suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Antimicrobial Properties
Research indicates that compounds with sulfanyl and furan groups often exhibit antimicrobial activity. A study evaluating the antimicrobial efficacy of related compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzylsulfanyl group is hypothesized to enhance membrane permeability, allowing for greater efficacy in disrupting bacterial cell walls.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In cell line studies, this compound demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HT29 (Colon Cancer) | 20 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The benzylsulfanyl group can form reversible bonds with thiol groups in proteins, potentially modifying their function. Meanwhile, the furan ring can engage in π-π stacking interactions with aromatic amino acids in target proteins, influencing signaling pathways and cellular responses .
Case Studies
A notable case study involved the application of this compound in a murine model for cancer treatment. Mice treated with varying doses exhibited reduced tumor growth compared to controls, suggesting significant in vivo efficacy. Histological analyses revealed increased apoptosis in tumor tissues treated with this compound .
Q & A
Q. What synthetic routes are recommended for preparing 2-(benzylsulfanyl)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer: A multi-step synthesis is typically employed, starting with acetylation of a sulfonamide intermediate using acetic anhydride under reflux conditions . For example, a related acetamide derivative was synthesized by reacting a sulfonamide precursor with acetic anhydride at 100°C for 30 minutes, followed by ice quenching and recrystallization from ethanol to achieve >95% purity. Yield optimization can involve adjusting stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted starting materials .
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- X-ray crystallography resolves bond lengths and torsion angles (e.g., C–S bond at ~1.81 Å, furan ring planarity) and identifies intermolecular interactions (e.g., H-bonding between acetamide carbonyl and methyl groups) .
- NMR spectroscopy (¹H and ¹³C) verifies substituent connectivity. For instance, the oxan-4-yl group shows characteristic δ 3.4–4.0 ppm signals for methylene protons adjacent to oxygen .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₄N₂O₃S: 372.15) .
Q. What is the solubility profile of this compound, and how does it influence experimental design?
Methodological Answer: Preliminary solubility data can be obtained via shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4). For example, structurally similar furan-containing acetamides exhibit >60 µg/mL solubility in DMSO, making it suitable for in vitro assays . For cell-based studies, stock solutions in DMSO (≤0.1% v/v) are recommended to avoid cytotoxicity. Solubility limitations in aqueous media may necessitate formulation with cyclodextrins or surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
Methodological Answer:
- Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities, distinguishing on-target vs. off-target effects .
- Metabolic stability assessment : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. What strategies mitigate discrepancies in reported chemical stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- Lyophilization : For long-term storage, lyophilize aliquots under inert gas (argon) to prevent oxidation of the benzylsulfanyl group .
- Stabilizing excipients : Add antioxidants (e.g., BHT) to solutions stored at -20°C .
Q. What computational approaches predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses against homology-built targets (e.g., furan moiety engaging in π-π stacking with kinase active sites) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable ligand-receptor complexes) .
- QSAR modeling : Corrogate substituent effects (e.g., oxan-4-yl vs. cyclohexyl groups) on activity using MOE or Schrödinger .
Q. How can reaction yields be improved during scale-up synthesis?
Methodological Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., acetylation) .
- Design of experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio) and identify critical quality attributes (CQAs) .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Methodological Answer:
- Analog synthesis : Replace the benzylsulfanyl group with methylthio or phenylsulfonyl groups to assess sulfur's role in activity .
- Pharmacophore mapping : Identify essential moieties (e.g., furan-2-ylmethyl as a hydrogen bond acceptor) using Discovery Studio .
- In vitro profiling : Test analogs against a panel of 10+ related targets (e.g., proteases, ion channels) to establish selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
